
Quinoline, 8-(2-(phenylthio)ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 8-(2-(phenylthio)ethylthio)- is a heterocyclic aromatic organic compound with the molecular formula C17H15NS2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of the phenylthio and ethylthio groups in its structure imparts unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 8-(2-(phenylthio)ethylthio)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and α-methylene ketones as starting materials. The reaction is catalyzed by acids or bases and often requires heating .
Another method involves the use of α,β-unsaturated aldehydes, which undergo cyclization reactions to form the quinoline core . Catalysts such as Lewis acids or transition metals can be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly being adopted to make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 8-(2-(phenylthio)ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hydrogenated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydrogenated quinoline derivatives
Substitution: Alkylated or arylated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Quinoline, 8-(2-(phenylthio)ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 8-(2-(phenylthio)ethylthio)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Quinoline, 8-(2-(phenylthio)ethylthio)- can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Ciprofloxacin: An antibiotic that also contains a quinoline moiety but with a fluorine atom and a piperazine ring.
Primaquine: Another antimalarial drug with a quinoline structure but different side chains.
Uniqueness
The presence of the phenylthio and ethylthio groups in Quinoline, 8-(2-(phenylthio)ethylthio)- imparts unique chemical properties, making it a valuable compound for research and industrial applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
Conclusion
Quinoline, 8-(2-(phenylthio)ethylthio)- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important subject of study for developing new therapeutic agents and industrial applications.
Eigenschaften
CAS-Nummer |
71314-97-1 |
|---|---|
Molekularformel |
C17H15NS2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
8-(2-phenylsulfanylethylsulfanyl)quinoline |
InChI |
InChI=1S/C17H15NS2/c1-2-8-15(9-3-1)19-12-13-20-16-10-4-6-14-7-5-11-18-17(14)16/h1-11H,12-13H2 |
InChI-Schlüssel |
MJLUZWZOKQEWIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCSC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)



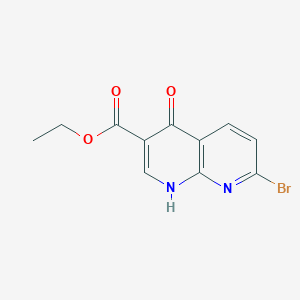
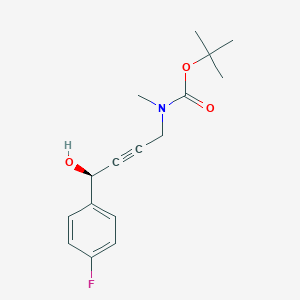
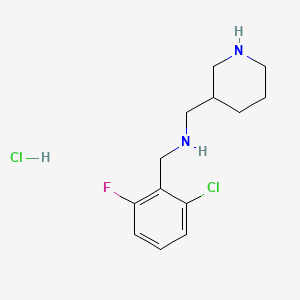
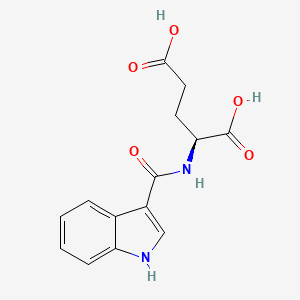
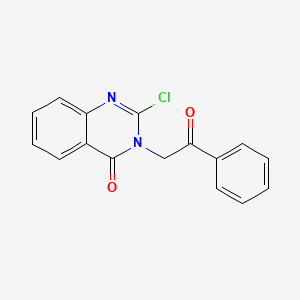
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)

![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
